molecular formula C24H31N5O B264889 N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Katalognummer B264889
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: RRIMYOYFXSMBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, also known as BPN14770, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and Fragile X syndrome. It is a selective inhibitor of phosphodiesterase-4D (PDE4D) and has shown promising results in preclinical studies.

Wirkmechanismus

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is a selective inhibitor of PDE4D, an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway and enhances synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has anti-inflammatory properties, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased cAMP levels and PKA activity in the brain
- Reduced amyloid-beta levels and tau phosphorylation in mouse models of Alzheimer's disease
- Enhanced synaptic plasticity and long-term potentiation (LTP)
- Anti-inflammatory effects, including reduced levels of pro-inflammatory cytokines

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its selectivity for PDE4D, which minimizes off-target effects and reduces the risk of adverse events. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide also has good pharmacokinetic properties, including good brain penetration and a long half-life, which make it suitable for chronic dosing in preclinical studies. However, one limitation of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide is its relatively low potency compared to other PDE4 inhibitors, which may require higher doses for therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for research on N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide, including:
- Clinical trials in patients with Alzheimer's disease and Fragile X syndrome
- Investigation of the potential therapeutic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in other neurological disorders, such as Parkinson's disease and schizophrenia
- Optimization of the pharmacokinetic properties and potency of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide to improve its therapeutic efficacy
- Development of biomarkers to monitor the pharmacodynamic effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide in clinical trials
- Investigation of the mechanisms underlying the anti-inflammatory effects of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Synthesemethoden

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide involves several steps, including the coupling of 4-phenylpiperazine with 1-propyl-1H-benzimidazole-5-carboxylic acid, followed by the protection of the resulting intermediate and subsequent reduction to yield the final product. The synthesis of N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been described in detail in a patent application filed by Tetra Discovery Partners, the company that developed the drug.

Wissenschaftliche Forschungsanwendungen

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been extensively studied in preclinical models of cognitive impairment, including mouse models of Alzheimer's disease and Fragile X syndrome. In these studies, N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide has also been shown to have potential therapeutic effects in other neurological disorders, such as Parkinson's disease and schizophrenia.

Eigenschaften

Produktname

N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide

Molekularformel

C24H31N5O

Molekulargewicht

405.5 g/mol

IUPAC-Name

N-[2-[(4-phenylpiperazin-1-yl)methyl]-1-propylbenzimidazol-5-yl]propanamide

InChI

InChI=1S/C24H31N5O/c1-3-12-29-22-11-10-19(25-24(30)4-2)17-21(22)26-23(29)18-27-13-15-28(16-14-27)20-8-6-5-7-9-20/h5-11,17H,3-4,12-16,18H2,1-2H3,(H,25,30)

InChI-Schlüssel

RRIMYOYFXSMBCQ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

Kanonische SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC)N=C1CN3CCN(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.